

Evolutionary conservation of 13-methylnonadecanoyl-CoA pathways.

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Compound of Interest

Compound Name: 13-methylnonadecanoyl-CoA

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An In-depth Technical Guide to the Evolutionary Conservation of **13-Methylnonadecanoyl-CoA** Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are integral components of biological systems, influencing membrane fluidity, cellular signaling, and metabolic regulation. Among these, mid-chain methylated species such as 13-methylnonadecanoic acid represent a unique class whose biosynthesis is dependent on the specialized extender unit, methylmalonyl-CoA. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to **13-methylnonadecanoyl-CoA**, detailing the enzymatic machinery, kinetic parameters, and underlying evolutionary conservation. We present detailed experimental protocols for the analysis of both the acyl-CoA intermediates and the final fatty acid products. Furthermore, this document explores the phylogenetic distribution of the key enzymes involved, highlighting the deep evolutionary roots and conserved nature of this metabolic capability. This guide is intended to be a critical resource for researchers investigating fatty acid metabolism, developing novel therapeutics targeting these pathways, or exploring the biocatalytic potential of fatty acid synthases.

The Biosynthesis of 13-Methylnonadecanoyl-CoA

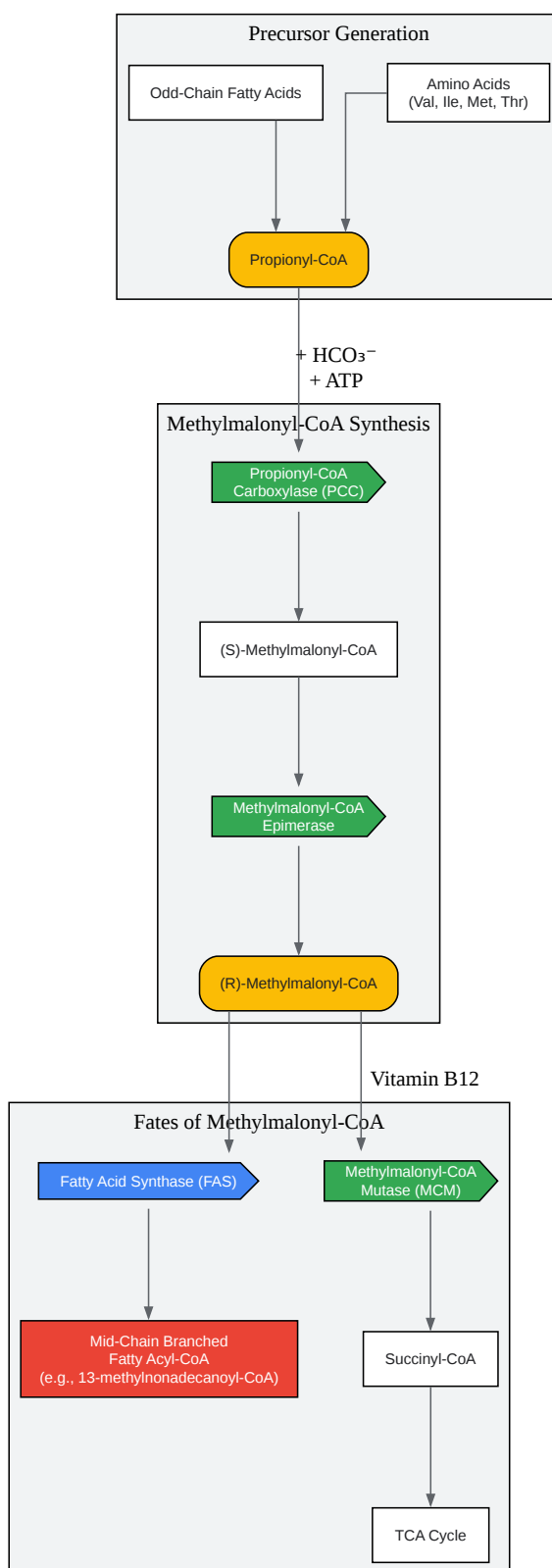
The formation of mid-chain branched fatty acids deviates from canonical straight-chain fatty acid synthesis through the selective incorporation of methylmalonyl-CoA in place of malonyl-CoA as an extender unit by Fatty Acid Synthase (FAS). The synthesis of **13-methylnonadecanoyl-CoA** is a multi-stage process that begins with the generation of the methyl-group donor, propionyl-CoA, and proceeds through its carboxylation and subsequent incorporation into a growing acyl chain.

Generation of Methylmalonyl-CoA Precursors

The pathway is initiated by the production of propionyl-CoA, a three-carbon thioester. Propionyl-CoA is derived from several key metabolic routes that are conserved across many taxa[1][2][3]:

- Catabolism of odd-chain fatty acids.
- Degradation of branched-chain amino acids: Valine and isoleucine.
- Degradation of other amino acids: Methionine and threonine.

Propionyl-CoA is then carboxylated by Propionyl-CoA Carboxylase (PCC), a biotin-dependent enzyme, to form (S)-methylmalonyl-CoA[2][4][5]. This intermediate is subsequently converted to the (R)-stereoisomer by Methylmalonyl-CoA Epimerase, making it a suitable substrate for incorporation by Fatty Acid Synthase. A competing pathway involves Methylmalonyl-CoA Mutase (MCM), a vitamin B12-dependent enzyme that isomerizes methylmalonyl-CoA to succinyl-CoA for entry into the citric acid cycle[1][6].

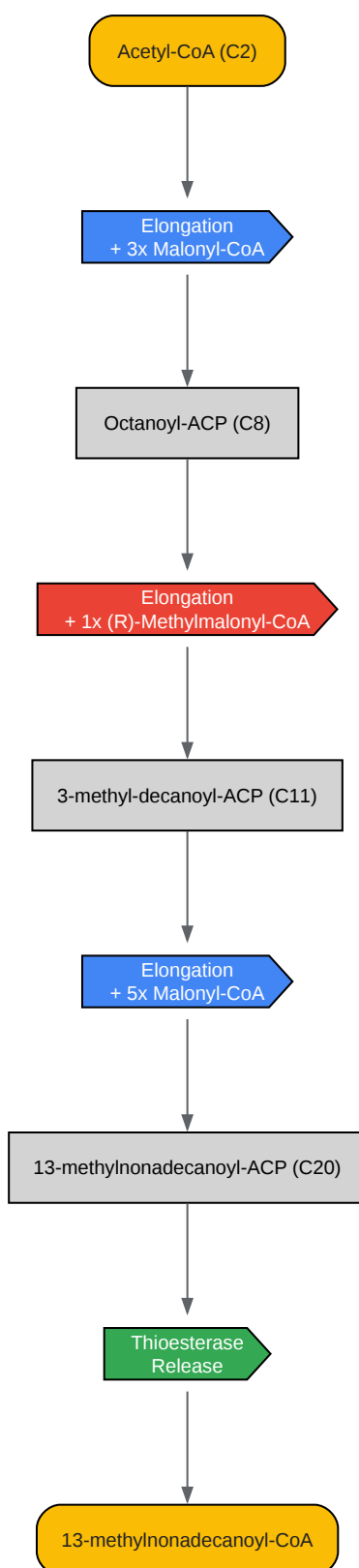


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Biosynthesis pathway of the methylmalonyl-CoA precursor.

Elongation by Fatty Acid Synthase

The synthesis of the final 20-carbon fatty acid (nonadecanoic acid is the C19 acyl portion) with a methyl group at position 13 occurs via the iterative cycles of the Fatty Acid Synthase complex. The process begins with a standard acetyl-CoA primer. Elongation proceeds with malonyl-CoA extender units until the acyl chain reaches a length of 8 carbons (octanoyl-ACP). At this specific juncture, one molecule of (R)-methylmalonyl-CoA is incorporated. The methyl group of methylmalonyl-CoA is added at the C2 position of the growing chain, which, after subsequent reduction steps, becomes a saturated, methylated acyl chain. Following this single methylation event, elongation continues with standard malonyl-CoA units until the final chain length of 20 carbons is achieved.



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Specific elongation pathway for **13-methylnonadecanoyl-CoA**.

Quantitative Analysis of Enzyme Kinetics

The efficiency of branched-chain fatty acid synthesis is largely dictated by the kinetics of the Fatty Acid Synthase, particularly its Ketoacyl Synthase (KS) domain. Studies on metazoan FAS (mFAS) reveal a significantly lower turnover number when methylmalonyl-CoA is used as the extender substrate compared to malonyl-CoA, indicating that BCFA synthesis is a much slower process than straight-chain fatty acid synthesis[7][8].

Substrate / Domain	Parameter	Value	Unit	Reference
mFAS Activity				
Acetyl-CoA	k_cat	1.1 ± 0.03	s ⁻¹	[8]
K_m	7.9 ± 0.7	μM	[8]	
(R,S)-Methylmalonyl-CoA	k_cat	0.0065 ± 0.0001	s ⁻¹	[8]
K_m	18 ± 1	μM	[8]	
KS Domain Activity				
Decanoyl-ACP + Malonyl-ACP	k_cat	114 ± 4	s ⁻¹	[8]
K_m	13 ± 2	μM	[8]	
Decanoyl-ACP + Methylmalonyl-ACP	k_cat	0.046 ± 0.001	s ⁻¹	[8]
K_m	2.5 ± 0.3	μM	[8]	

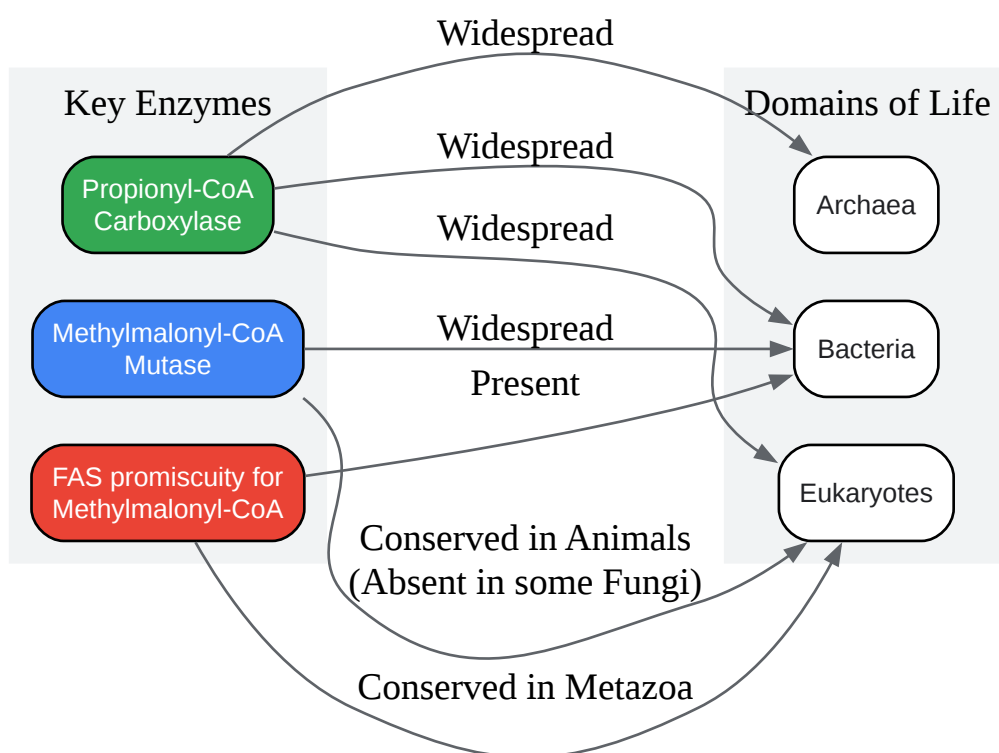
Table 1: Comparative kinetic parameters of metazoan Fatty Acid Synthase (mFAS) and its Ketoacyl Synthase (KS) domain with different substrates. Data are presented as mean ± standard error.

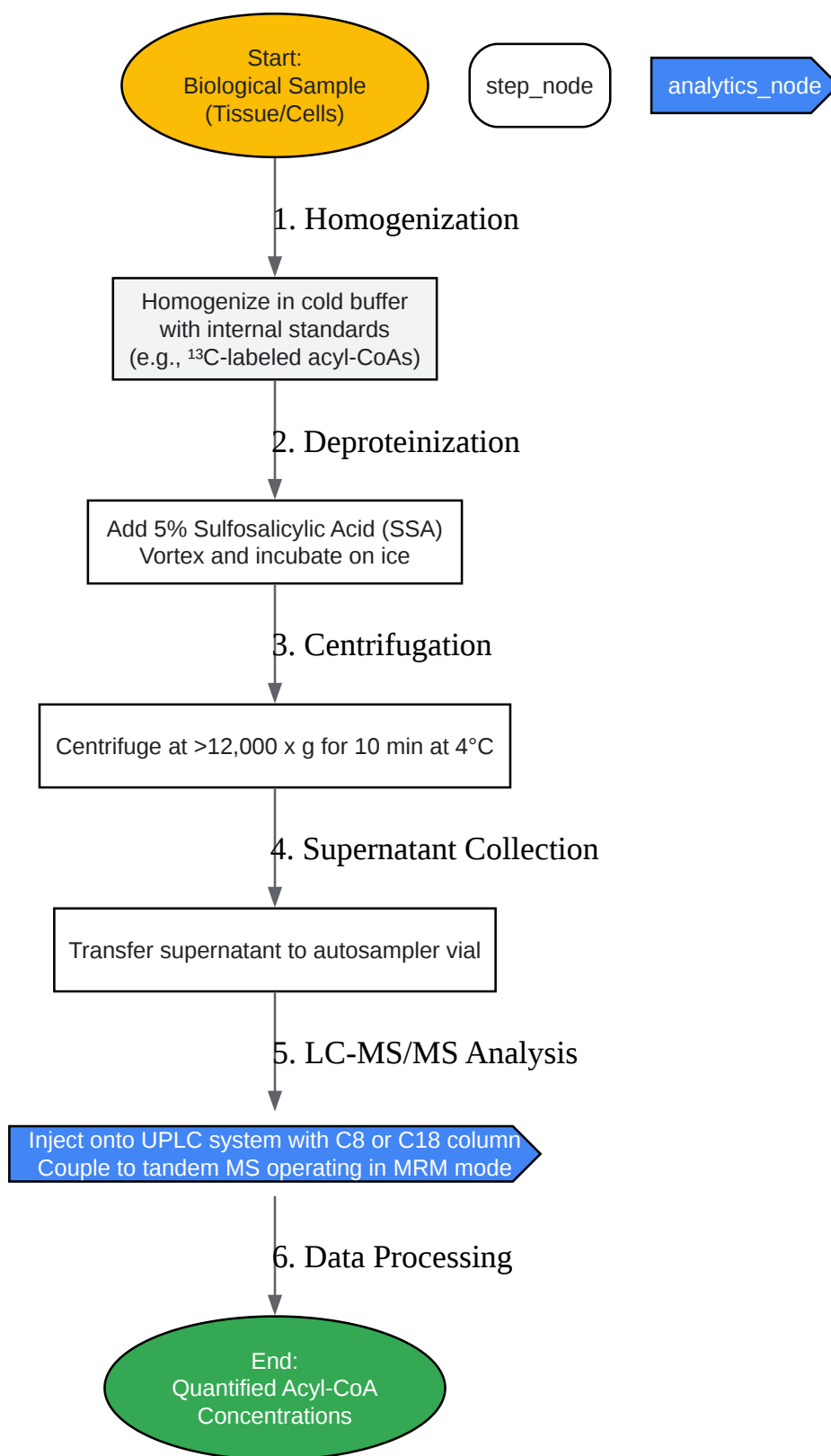
The data clearly show that the catalytic rate (k_{cat}) for the overall mFAS reaction is approximately 170 times lower with methylmalonyl-CoA[8]. The isolated KS domain shows an even more dramatic difference, confirming that the condensation step is the primary rate-limiting factor and dictates substrate specificity for BCFA production[7][8].

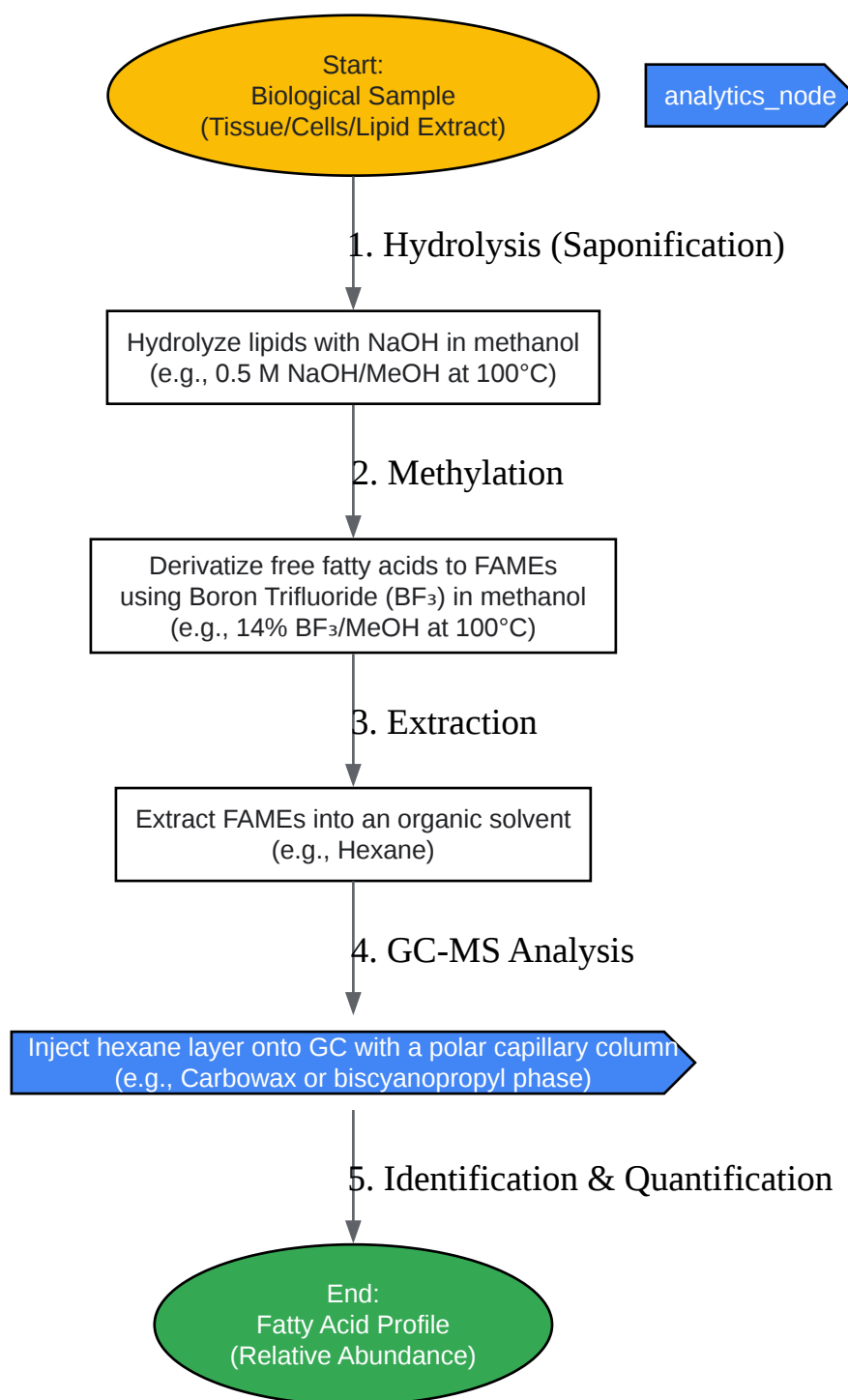
Evolutionary Conservation of Pathway Components

The pathway for synthesizing mid-chain branched fatty acids is remarkably conserved, predicated on the phylogenetic distribution of its core enzymatic machinery. The key enzymes—Propionyl-CoA Carboxylase (PCC), Methylmalonyl-CoA Mutase (MCM), and a promiscuous Fatty Acid Synthase (FAS)—are found across all three domains of life, albeit with interesting variations.

- **Propionyl-CoA Carboxylase (PCC):** This enzyme is widely distributed in archaea, bacteria, and eukaryotes[4][5]. Its essential role in linking amino acid/odd-chain fatty acid catabolism with the TCA cycle ensures its broad conservation. Phylogenetic analyses suggest instances of lateral gene transfer, for example, from bacteria to haloarchaea, highlighting its metabolic importance[4].
- **Methylmalonyl-CoA Mutase (MCM):** As one of only two known vitamin B12-dependent enzymes in mammals, MCM is also highly conserved in bacteria and animals[6]. However, its presence is not universal. For instance, fungi like *Aspergillus nidulans* lack MCM, suggesting that in some lineages, the pathway for propionate metabolism is different and does not proceed through succinyl-CoA[9].
- **Fatty Acid Synthase (FAS):** The ability of FAS to utilize methylmalonyl-CoA is an example of enzyme promiscuity. This capability is documented in metazoa (e.g., guinea pig, rat, human) and various bacteria[10][11][12]. While FAS predominantly synthesizes straight-chain fatty acids, its capacity to incorporate alternative extenders is a conserved feature that allows for lipidome diversity.







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